

Crystal Structure of N4Py Iron(II) Complexes: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N4Py

Cat. No.: B1676887

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and characterization of **N4Py** iron(II) complexes. The **N4Py** ligand, N,N-bis(2-pyridylmethyl)-N-(bis-2-pyridyl)methylamine, is a versatile pentadentate ligand that forms well-defined coordination complexes with iron(II). These complexes are of significant interest due to their role as synthetic models for non-heme iron enzymes and their potential applications in catalysis and drug development. This document details the synthesis, crystallographic parameters, and key structural features of these important compounds.

Introduction to N4Py Iron(II) Complexes

The archetypal **N4Py** iron(II) complex is --INVALID-LINK--, which serves as a parent compound for a range of derivatives. In this complex, the iron(II) center is coordinated by the five nitrogen atoms of the **N4Py** ligand and one acetonitrile molecule, resulting in a pseudo-octahedral geometry. The spin state of the iron(II) ion, a critical determinant of its reactivity, can be either low-spin ($S=0$) or high-spin ($S=2$), and is influenced by the specific ligand environment, counter-ions, and solvent molecules present in the crystal lattice.

Synthesis and Crystallization

The synthesis of **N4Py** iron(II) complexes is typically achieved through the reaction of the **N4Py** ligand with an iron(II) salt in an appropriate solvent under an inert atmosphere. The choice of solvent and counter-ion can influence the final product and its crystalline form.

General Synthesis Protocol for Fe(II)(N4Py)(CH₃CN)₂

A solution of the **N4Py** ligand in acetonitrile is treated with a solution of Fe(ClO₄)₂·xH₂O in the same solvent. The reaction mixture is stirred under an inert atmosphere, leading to the formation of the desired complex. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent or by vapor diffusion of a less polar solvent, such as diethyl ether, into the acetonitrile solution of the complex.

Synthesis of Fe(II)(CO)(N4Py)₂

For the carbonyl derivative, the synthesis can be performed by treating the **N4Py** ligand with Fe(II)(ClO₄)₂ in acetone under an argon atmosphere, followed by bubbling carbon monoxide gas through the reddish-orange solution. This results in the precipitation of the light-orange --INVALID-LINK-- complex.^{[1][2]} An alternative in situ preparation involves reacting **N4Py** with (NH₄)₂Fe(II)(SO₄)₂·6H₂O in deoxygenated water, followed by bubbling with CO.^{[1][2]}

Crystallographic Data and Structural Parameters

The crystal structures of several **N4Py** iron(II) complexes have been determined by single-crystal X-ray diffraction. The key structural parameters, including bond lengths and angles, provide insight into the coordination environment of the iron center.

Tabulated Crystallographic Data

The following table summarizes selected bond distances for the parent complex, --INVALID-LINK--, and a related derivative. The data highlights the typical bond lengths observed for low-spin Fe(II) complexes with nitrogen-based ligands.

Complex	Fe–N _{amine} (Å)	Fe–N _{pyridyl} (avg. Å)	Fe– N _{acetonitrile} (Å)	Reference
--INVALID-LINK--	~2.15	~2.00	~1.95	^{[3][4]}
--INVALID-LINK--	2.199	2.011 - 2.030	1.953	^[5]

Note: The exact bond lengths can vary slightly depending on the specific crystal structure determination.

The Fe-N bond lengths in the equatorial plane are typically in the range of 1.9–2.0 Å, which is consistent with other reported Fe(II) complexes.^{[3][4]}

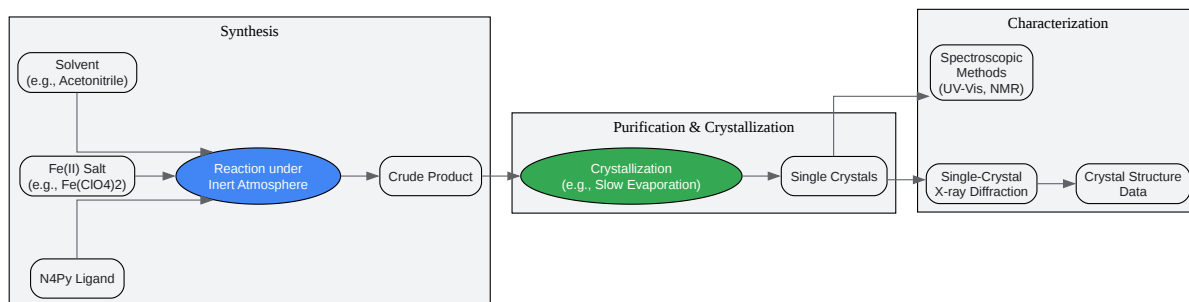
Coordination Geometry and Spin State

The coordination geometry of the iron(II) center in **N4Py** complexes is generally a distorted octahedron. The **N4Py** ligand wraps around the metal ion, with the four pyridine nitrogen atoms defining the equatorial plane and the tertiary amine nitrogen occupying one axial position. The second axial position is occupied by a solvent molecule or another ligand.

The spin state of the iron(II) ion is a crucial feature. In the solid state, complexes like --INVALID-LINK-- and its derivatives are often found to be low-spin.^[5] However, in solution, there can be an equilibrium between low-spin and high-spin states, which can be influenced by pH.^{[5][6]} For instance, in aqueous solution, the acetonitrile ligand can be replaced by water or hydroxide, leading to changes in the spin state equilibrium.^[5] The nature of the ligand can also dictate the spin state; for example, the introduction of methyl groups on the pyridine rings can lead to a weaker ligand field and favor a high-spin state.^[7]

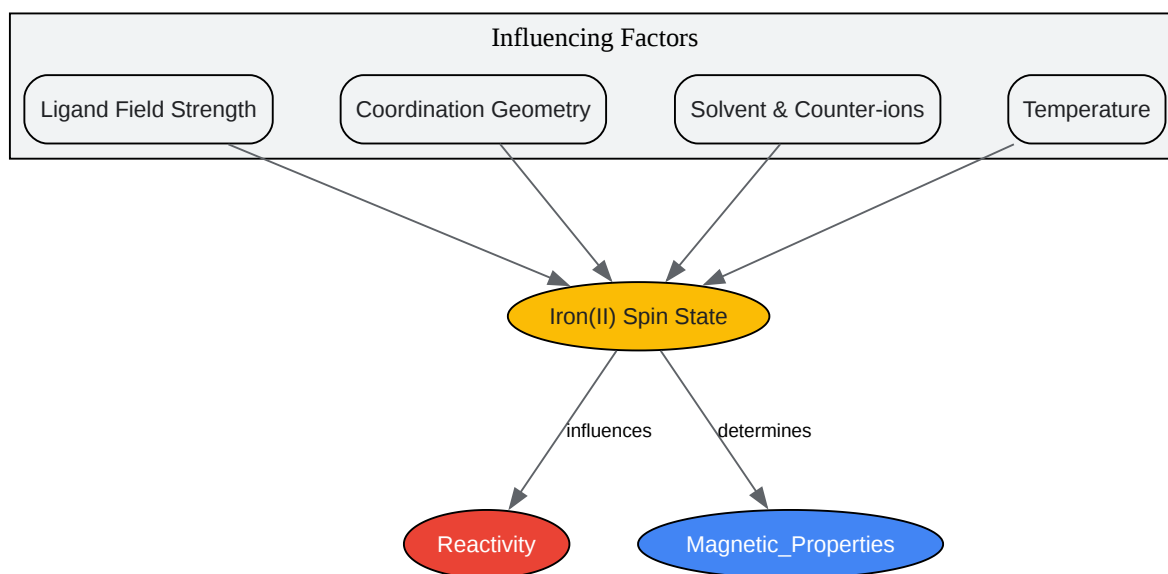
Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of **N4Py** iron(II) complexes, as well as the relationship between the spin state and coordination geometry.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of **N4Py** iron(II) complexes.



[Click to download full resolution via product page](#)

Caption: Factors influencing the spin state of **N4Py** iron(II) complexes and its consequences.

Conclusion

The **N4Py** ligand provides a robust platform for the synthesis of well-defined iron(II) complexes with tunable properties. The detailed structural information obtained from X-ray crystallography is essential for understanding the electronic structure and reactivity of these compounds. This technical guide serves as a foundational resource for researchers engaged in the study and application of these versatile coordination complexes. Further investigations into the synthesis of novel **N4Py** derivatives and the exploration of their catalytic and biological activities are promising avenues for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [pubs.acs.org \[pubs.acs.org\]](#)
- 2. [pubs.acs.org \[pubs.acs.org\]](#)
- 3. [pubs.acs.org \[pubs.acs.org\]](#)
- 4. Nonheme FeIV=O Complexes Supported by Four Pentadentate Ligands: Reactivity toward H- and O- Atom Transfer Processes - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 5. Ligand exchange and spin state equilibria of Fe(II)(N4Py) and related complexes in aqueous media - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 6. [researchgate.net \[researchgate.net\]](#)
- 7. [pubs.acs.org \[pubs.acs.org\]](#)
- To cite this document: BenchChem. [Crystal Structure of N4Py Iron(II) Complexes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676887#crystal-structure-of-n4py-iron-ii-complex>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com